1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene
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Overview
Description
1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methanesulfonyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and 4-methoxybenzyl chloride.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methanesulfonyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene can be compared with similar compounds such as:
1-Fluoro-2-methylbenzene: This compound lacks the methanesulfonyl and methoxy groups, resulting in different chemical reactivity and applications.
2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene: This compound has a similar structure but differs in the position of the substituents, leading to variations in its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
652171-20-5 |
---|---|
Molecular Formula |
C14H13FO3S |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-fluoro-2-[(4-methoxyphenyl)methylsulfonyl]benzene |
InChI |
InChI=1S/C14H13FO3S/c1-18-12-8-6-11(7-9-12)10-19(16,17)14-5-3-2-4-13(14)15/h2-9H,10H2,1H3 |
InChI Key |
HGQLHRJIJNWLMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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